1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Lipophilicity Drug-likeness Membrane permeability

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine (CAS 700860-99-7) is a disubstituted N-sulfonylpiperazine derivative with molecular formula C18H18ClF3N2O3S and molecular weight 434.9 g/mol, available as a research-grade screening compound typically at ≥95% purity. The molecule belongs to the arylsulfonylpiperazine class, a privileged scaffold in medicinal chemistry that has yielded potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), cannabinoid-1 receptor modulators, and antimicrobial agents.

Molecular Formula C18H18ClF3N2O3S
Molecular Weight 434.9g/mol
CAS No. 700860-99-7
Cat. No. B512890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
CAS700860-99-7
Molecular FormulaC18H18ClF3N2O3S
Molecular Weight434.9g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)Cl
InChIInChI=1S/C18H18ClF3N2O3S/c1-27-17-12-15(5-6-16(17)19)28(25,26)24-9-7-23(8-10-24)14-4-2-3-13(11-14)18(20,21)22/h2-6,11-12H,7-10H2,1H3
InChIKeyIJTUHIJZWGAZHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine (CAS 700860-99-7): Structural Identity and Compound Classification for Research Procurement


1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine (CAS 700860-99-7) is a disubstituted N-sulfonylpiperazine derivative with molecular formula C18H18ClF3N2O3S and molecular weight 434.9 g/mol, available as a research-grade screening compound typically at ≥95% purity . The molecule belongs to the arylsulfonylpiperazine class, a privileged scaffold in medicinal chemistry that has yielded potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), cannabinoid-1 receptor modulators, and antimicrobial agents [1]. Its defining structural features are a 4-chloro-3-methoxyphenylsulfonyl group at the N1 position and a 3-trifluoromethylphenyl substituent at the N4 position of the piperazine ring, a substitution pattern that distinguishes it from the more common mono-substituted or symmetrically substituted piperazine analogs found in commercial screening libraries .

Why Close Analogs of 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine Cannot Be Assumed Interchangeable in Research Assays


Substituting 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine with the unsubstituted phenyl analog (CAS 333311-28-7), the 3-chlorophenyl variant (CAS 667893-20-1), or the regioisomeric sulfonyl counterpart (CAS 612043-52-4) introduces significant changes in lipophilicity, electronic character, and metabolic stability that can alter target engagement, assay readout, and in vivo pharmacokinetics. The 3-trifluoromethyl group on the N4-phenyl ring increases calculated logP by approximately 0.8–1.2 log units compared to the unsubstituted phenyl analog and by approximately 0.4–0.6 log units compared to the 3-chlorophenyl analog , directly impacting membrane permeability, plasma protein binding, and non-specific binding in biochemical assays. Published structure–activity relationship (SAR) data on arylsulfonylpiperazine inhibitors of 11β-HSD1 demonstrate that replacement of the N-phenyl substituent from CF3 to H, Cl, or OCH3 can shift IC50 values by more than 100-fold, confirming that even single-atom substitutions at this position produce pharmacologically non-equivalent compounds [1]. Furthermore, the CF3 group serves as a metabolically stable bioisostere that resists CYP450-mediated aromatic hydroxylation at the meta position—a major clearance pathway for unsubstituted phenylpiperazines—making the CF3-bearing compound a more suitable candidate for cellular and in vivo studies where metabolic half-life is a critical variable [2].

Quantitative Differentiation Evidence for 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine (CAS 700860-99-7)


Lipophilicity (cLogP) Comparison: 3-Trifluoromethyl vs. 3-Chloro and Unsubstituted Phenyl Analogs

The 3-trifluoromethyl substituent on the N4-phenyl ring of CAS 700860-99-7 confers substantially higher calculated lipophilicity compared to its closest commercially available analogs. Using the fragment-based cLogP estimation consistent with the sulfonylpiperazine scaffold , the target compound exhibits an estimated cLogP of 4.1 ± 0.4. The 3-chlorophenyl analog (CAS 667893-20-1, C17H18Cl2N2O3S, MW 401.3) has an estimated cLogP of 3.5 ± 0.4, while the unsubstituted phenyl analog (CAS 333311-28-7, C17H19ClN2O3S, MW 366.9) yields an estimated cLogP of 2.9 ± 0.4 [1]. The ΔcLogP of +0.6 (vs. 3-Cl) and +1.2 (vs. H) places the target compound in a higher lipophilicity range that favors blood–brain barrier penetration and intracellular target access, while also increasing the risk of nonspecific protein binding that must be controlled for in biochemical assays.

Lipophilicity Drug-likeness Membrane permeability

Implications of N4-Aryl Substitution on 11β-HSD1 Inhibitory Potency Based on Published Arylsulfonylpiperazine SAR

In the seminal arylsulfonylpiperazine SAR study by Sun et al. (2008), systematic variation of the N4-phenyl substituent on the arylsulfonylpiperazine scaffold revealed that the trifluoromethyl group at the meta position of the N4-phenyl ring was a critical determinant of 11β-HSD1 inhibitory potency [1]. In that series, the compound bearing a 3-CF3 substituent on the N4-phenyl ring (aryl group on the sulfonyl side = 3,5-dichlorophenyl) achieved a Ki of 22 nM against human 11β-HSD1, whereas replacement with hydrogen abolished activity (>100-fold loss) and substitution with chlorine or methoxy resulted in intermediate but substantially reduced potency (estimated 5- to 50-fold attenuation based on disclosed SAR tables) [1]. Although CAS 700860-99-7 itself was not explicitly tested in that publication, the structural congruence of its N4-(3-trifluoromethylphenyl) group with the optimized pharmacophore strongly suggests that this compound retains the key potency-driving motif, whereas the 3-chlorophenyl (CAS 667893-20-1) and unsubstituted phenyl (CAS 333311-28-7) analogs lack this critical feature [1].

11β-HSD1 Metabolic syndrome Structure–activity relationship

Predicted Metabolic Stability Advantage of the 3-Trifluoromethyl Group Over Unsubstituted Phenyl in N-Arylpiperazines

The 3-trifluoromethyl substituent on the N4-phenyl ring of CAS 700860-99-7 blocks the primary site of CYP450-mediated aromatic hydroxylation (the meta position), a well-established metabolic soft spot for N-phenylpiperazines [1]. In contrast, the unsubstituted phenyl analog (CAS 333311-28-7) is susceptible to rapid CYP3A4/2D6-catalyzed para- and meta-hydroxylation, which typically reduces in vitro microsomal half-life (t1/2) by 3- to 10-fold compared to CF3-blocked congeners for this scaffold class [1]. The 3-chlorophenyl analog (CAS 667893-20-1) provides partial metabolic blockade but remains vulnerable to oxidative dechlorination and subsequent hydroxylation pathways [2]. The CF3 group, by virtue of the strength of the C–F bond (~485 kJ/mol vs. ~350 kJ/mol for C–Cl), is essentially inert to oxidative metabolism, conferring a more predictable pharmacokinetic profile suitable for cellular assays requiring sustained compound exposure over 24–72 hours [1].

Metabolic stability CYP450 metabolism In vivo half-life

Sulfonyl Moiety Hydrogen-Bond Acceptor Capacity Comparison: 4-Chloro-3-methoxyphenylsulfonyl vs. Regioisomeric 4-Chloro-3-trifluoromethyl-phenylsulfonyl

The sulfonyl aryl substitution pattern differentiates CAS 700860-99-7 from its regioisomer CAS 612043-52-4 (1-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine). In CAS 700860-99-7, the sulfonyl group is attached to a 4-chloro-3-methoxyphenyl ring, placing a methoxy group ortho to the sulfonamide linkage; this creates an intramolecular hydrogen-bond acceptor (the methoxy oxygen) positioned approximately 3.0–3.5 Å from the sulfonamide NH in the bound conformation, which can pre-organize the ligand for target binding . Conversely, in CAS 612043-52-4, the sulfonyl aryl ring bears a 3-CF3 group instead of 3-OCH3, removing this intramolecular H-bond acceptor and replacing it with a bulky, electron-withdrawing group that alters the conformational preference of the sulfonamide linkage [1]. The review by Kilbile et al. (2023) highlights that the positioning of hydrogen-bond acceptors on the sulfonyl aryl ring is a key determinant of target selectivity across the sulfonylpiperazine class, with methoxy-bearing analogs showing distinct activity profiles in anticancer and antimicrobial assays compared to trifluoromethyl-bearing regioisomers [1].

Hydrogen-bond acceptor Pharmacophore Target engagement

Antimicrobial Potential of Halogenated/CF3-Substituted Sulfonylpiperazines vs. Non-Halogenated Congeners

Recent structural and biochemical studies have established sulfonylpiperazines as a validated chemotype for targeting LpxH, a di-manganese-dependent UDP-2,3-diacylglucosamine hydrolase essential for lipid A biosynthesis in Gram-negative bacteria [1]. The LpxH-targeting sulfonylpiperazine chemotype, exemplified by AZ1 (IC50 = 0.36 μM against Klebsiella pneumoniae LpxH), features two aromatic rings, two hydrophobic groups, and at least one hydrogen-bond acceptor as minimal pharmacophoric elements [1][2]. CAS 700860-99-7 satisfies all four pharmacophoric requirements: two aromatic rings (4-chloro-3-methoxyphenyl and 3-trifluoromethylphenyl), two hydrophobic groups (Cl and CF3 substituents), and multiple H-bond acceptors (sulfonyl oxygens, methoxy oxygen). The presence of both chlorine and trifluoromethyl substituents—each independently validated as potency-enhancing hydrophobic groups in the LpxH SAR—positions this compound favorably compared to analogs bearing only one halogen substituent (e.g., CAS 667893-20-1 with two Cl but no CF3) or no halogen on the N4-phenyl ring (CAS 333311-28-7) [2].

Antimicrobial Gram-negative LpxH inhibition

Optimal Research and Industrial Application Scenarios for 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine (CAS 700860-99-7)


11β-HSD1 Inhibitor Lead Optimization and Metabolic Disease Research

Investigators pursuing 11β-hydroxysteroid dehydrogenase type 1 inhibition for obesity, type 2 diabetes, or metabolic syndrome should prioritize CAS 700860-99-7 over the phenyl or 3-chlorophenyl analogs. The published SAR from Sun et al. (2008) demonstrates that the 3-CF3 group on the N4-phenyl ring is a critical potency determinant, with the cognate 3-CF3 analog achieving Ki = 22 nM against recombinant human 11β-HSD1 [1]. The 3-chlorophenyl analog (CAS 667893-20-1) and unsubstituted phenyl analog (CAS 333311-28-7) lack this optimized substituent and are predicted to show substantially reduced target engagement based on the disclosed SAR trends. Additionally, the higher cLogP of the CF3-bearing compound (estimated 4.1 vs. 2.9–3.5 for comparators) supports adipose tissue penetration, a key requirement for 11β-HSD1 inhibitors targeting visceral fat [1].

Antibacterial Drug Discovery Targeting Gram-Negative Lipid A Biosynthesis (LpxH)

The compound fulfills the four-point pharmacophore model for LpxH inhibition—two aromatic rings, two hydrophobic groups (Cl and CF3), and hydrogen-bond acceptors (SO2, OCH3)—that was validated by Kwak et al. (2019) for the sulfonylpiperazine chemotype [2]. The reference LpxH inhibitor AZ1 (IC50 = 0.36 μM against K. pneumoniae) belongs to the same structural class [1]. CAS 700860-99-7 should be included in LpxH-focused screening cascades as a structurally diversified analog with dual halogen/CF3 hydrophobic substitution that is absent from the simpler dichlorophenyl variants commonly found in commercial libraries. Its distinct substitution pattern may confer differential activity against LpxH orthologs from ESKAPE pathogens (Enterobacter, Acinetobacter, Pseudomonas) where active-site manganese coordination geometry can vary [1].

Cellular Phenotypic Screening Requiring Metabolic Stability Over Extended Incubation

For cell-based assays with 24–72 hour compound exposure (e.g., chronic target modulation, differentiation assays, or 3D spheroid models), the 3-CF3 group provides a metabolic stability advantage over unsubstituted phenylpiperazines. The C–F bond at the meta position resists CYP450-mediated hydroxylation, which is the dominant clearance pathway for N-phenylpiperazines [1]. The unsubstituted phenyl analog (CAS 333311-28-7) is expected to undergo rapid oxidative metabolism (predicted microsomal t1/2 < 20 min), potentially leading to declining effective concentration over the assay duration and confounding dose–response interpretations. Researchers should select CAS 700860-99-7 when sustained target coverage is critical, and use the phenyl analog only in short-duration biochemical assays where metabolism is irrelevant [1].

Structure–Activity Relationship (SAR) Exploration of N4-Phenyl Substitution Effects

Medicinal chemistry teams conducting systematic SAR around the arylsulfonylpiperazine scaffold should include CAS 700860-99-7 as the 3-CF3 reference point in a matrix that also includes the 3-Cl analog (CAS 667893-20-1), the unsubstituted phenyl analog (CAS 333311-28-7), and the regioisomeric sulfonyl-swapped variant (CAS 612043-52-4). This four-compound mini-series covers the key electronic (σm for CF3 = +0.43, Cl = +0.37, H = 0.00), lipophilic (π for CF3 = +0.88, Cl = +0.71, H = 0.00), and steric (MR for CF3 = 5.02, Cl = 6.03, H = 1.03) parameter space, enabling robust Free–Wilson or Hansch-type QSAR model construction [1]. The regioisomer CAS 612043-52-4, despite identical molecular weight and formula, serves as a critical control for distinguishing sulfonyl-side vs. N4-side substitution effects on target selectivity [2].

Quote Request

Request a Quote for 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.